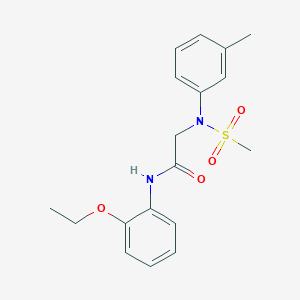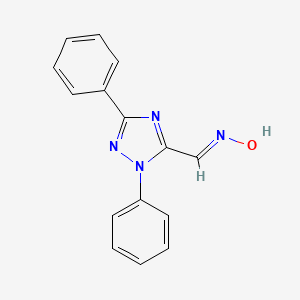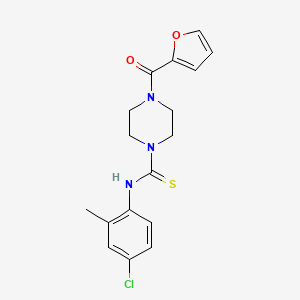![molecular formula C19H16N2O3S B6048011 N-(4-SULFAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B6048011.png)
N-(4-SULFAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-SULFAMOYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure consists of a biphenyl core with a sulfamoylphenyl and a carboxamide group, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(4-SULFAMOYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 4-aminobenzenesulfonamide with benzoic acid derivatives. One common method includes the use of peptide coupling reagents such as EDCI and HOBt to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
N-(4-SULFAMOYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like hydrazine hydrate. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the sulfamoyl or carboxamide groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in pH regulation in tumor cells. By inhibiting this enzyme, N-(4-SULFAMOYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE disrupts the pH balance within cancer cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the binding to the active site of carbonic anhydrase IX and interfering with its catalytic activity .
Comparison with Similar Compounds
N-(4-SULFAMOYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be compared with other benzenesulfonamide derivatives such as:
N-(4-SULFAMOYLPHENYL)-1,3,4-THIADIAZOLE-2-CARBOXAMIDE: Known for its antiviral activity against SARS-CoV-2.
N-(4-SULFAMOYLPHENYL)-1H-INDAZOLE-3-CARBOXAMIDE: Investigated for its antibacterial and antituberculosis effects. The uniqueness of N-(4-SULFAMOYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE lies in its specific inhibition of carbonic anhydrase IX, making it a promising candidate for anticancer therapy.
Properties
IUPAC Name |
4-phenyl-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c20-25(23,24)18-12-10-17(11-13-18)21-19(22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,21,22)(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWFDCXCYPHSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-pyrazin-2-ylpropanamide](/img/structure/B6047931.png)
![N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B6047933.png)
![5-methyl-N-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6047946.png)
![N-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-(furan-2-ylmethyl)but-2-yn-1-amine](/img/structure/B6047951.png)


![2-[[1-(4-Chlorophenyl)pyrazol-4-yl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B6047959.png)
![6-isopropyl-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047970.png)
![4-(4-methylbenzyl)-3-(2-oxo-2-{4-[(2-oxo-1-pyrrolidinyl)methyl]-1-piperidinyl}ethyl)-2-piperazinone](/img/structure/B6047978.png)
![(3S)-3-[[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]azepan-2-one](/img/structure/B6047983.png)

![4-(2,3-dihydro-1H-inden-2-ylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6048003.png)
![8-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B6048018.png)
![ethyl {10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride](/img/structure/B6048020.png)
